VUF11211 is a small-molecule compound recognized for its role as an agonist of chemokine receptors. It has been studied for its potential therapeutic applications, particularly in the context of cancer and inflammatory diseases. This compound is classified under the category of chemokine receptor modulators, which are essential in regulating immune responses and cellular signaling pathways.
VUF11211 was developed as part of a series of compounds aimed at exploring the modulation of chemokine receptors. Its classification as a chemokine receptor agonist positions it within the broader category of pharmacological agents that target these receptors to influence various biological processes.
The synthesis of VUF11211 involves several key steps, typically starting from readily available precursors. The synthesis can be broken down into the following stages:
The specific synthetic route may vary depending on the laboratory protocols but generally follows established organic synthesis methodologies.
VUF11211's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity. The compound features a distinct core structure that allows it to interact effectively with chemokine receptors.
The specific functional groups within VUF11211 play crucial roles in its binding affinity and selectivity towards chemokine receptors. Understanding these structural details is vital for further modifications aimed at enhancing its pharmacological properties.
The chemical reactivity of VUF11211 can be analyzed through its interactions with various biological targets:
These reactions highlight the importance of understanding both the synthetic pathway and the biological interactions of VUF11211.
VUF11211 exerts its effects primarily through activation of chemokine receptors, which are G protein-coupled receptors involved in immune cell signaling. Upon binding:
Data from pharmacological assays demonstrate VUF11211's efficacy in modulating these pathways, suggesting potential therapeutic benefits in conditions characterized by dysregulated chemokine signaling.
VUF11211 has significant implications for research and therapeutic applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3